molecular formula C24H19FN2O4 B2582369 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 899381-05-6

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol

Cat. No.: B2582369
CAS No.: 899381-05-6
M. Wt: 418.424
InChI Key: ZLQYGNIZTLJXJY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol (IUPAC name: 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol) is a pyrimidine derivative with a molecular formula of C24H20FN3O4 and a molecular weight of 433.4 g/mol . Key structural features include:

  • A central pyrimidine ring substituted at the 4-position with a phenolic group bearing a 4-fluorobenzyloxy substituent.
  • A 5-(4-methoxyphenoxy) group on the pyrimidine ring.
  • Physicochemical properties include a calculated LogP of 4.2 and a Topological Polar Surface Area (TPSA) of 99.7 Ų, indicating moderate lipophilicity and polarity suitable for drug-like properties .

The compound’s 3D geometry, resolved via crystallographic tools like SHELXL , reveals planar pyrimidine and aromatic rings with dihedral angles influencing intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4/c1-29-18-6-8-19(9-7-18)31-23-13-26-15-27-24(23)21-11-10-20(12-22(21)28)30-14-16-2-4-17(25)5-3-16/h2-13,15,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQYGNIZTLJXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structural features.

    Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 5-ethoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol (CAS: N/A)
  • Structural Difference : Replaces the 4-fluorobenzyloxy group with an ethoxy substituent .
  • Impact : Reduced electronegativity and steric bulk compared to the fluorine-substituted analogue. This may lower binding affinity to targets sensitive to halogen interactions (e.g., kinase ATP pockets) .
  • LogP : Estimated to be ~3.8 (lower than the target compound’s 4.2), suggesting improved aqueous solubility but reduced membrane permeability .
2.1.2 2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol (CAS: 903862-20-4)
  • Structural Difference : Substitutes the 4-fluorophenyl group with a 2-methylphenyl moiety .
  • Impact : The methyl group increases hydrophobicity (predicted LogP ~4.5 ) but eliminates electronegative interactions. This may enhance passive diffusion but reduce target specificity .
  • Biological Relevance : Methyl groups are metabolically stable but may hinder interactions with polar enzyme residues .
2.1.3 N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
  • Structural Difference: Features an aminomethyl linker and a 6-methylpyrimidine core .
  • The methyl group adds steric hindrance, possibly affecting binding to flat enzymatic pockets .

Pharmacological Analogues

2.2.1 Thiadiazole Derivatives (e.g., 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine)
  • Structural Difference : Replaces the pyrimidine core with a thiadiazole ring .
  • Biological Activity : Demonstrates IC50 = 1.28 µg/mL against MCF7 breast cancer cells, comparable to pyrimidine-based compounds. The thiadiazole’s sulfur atom may enhance metal-binding properties, but its reduced aromaticity weakens π-π stacking .
  • LogP : Higher (~4.8 ) due to the thiophene group, increasing lipid solubility but risking toxicity .
2.2.2 Thieno[2,3-d]pyrimidine Derivatives
  • Structural Difference: Incorporates a thienopyrimidine core with additional fluorine atoms .
  • Fluorine atoms improve metabolic stability and electronegative interactions .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 5-Ethoxy Analogue 2-Methylphenyl Analogue Thiadiazole Derivative
Molecular Weight 433.4 ~420 434.5 407.5
LogP 4.2 ~3.8 ~4.5 4.8
TPSA (Ų) 99.7 ~95 ~90 85
Key Substituent 4-Fluorobenzyloxy Ethoxy 2-Methylphenyl Thiophene

Biological Activity

5-[(4-Fluorophenyl)methoxy]-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol is a complex organic compound with potential biological activities that make it a candidate for further research in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of various functional groups, including a fluorophenyl group, methoxy groups, and a pyrimidinyl moiety. These structural features contribute to its biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C24H24N2O4F
CAS Number 899381-05-6

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The exact mechanism remains to be fully elucidated but may include:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit kinases involved in cancer progression.
  • Pro-apoptotic Activity : It may induce apoptosis in cancer cells by activating caspase pathways.
  • Anti-angiogenic Properties : The compound could potentially inhibit angiogenesis, thereby limiting tumor growth.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, oxazolo[5,4-d]pyrimidines have been evaluated for their cytotoxic effects against various cancer cell lines, including:

  • A549 (Lung carcinoma)
  • MCF7 (Breast adenocarcinoma)
  • LoVo (Metastatic colon adenocarcinoma)
  • HT29 (Primary colon adenocarcinoma)

These studies indicate that similar compounds can inhibit cell proliferation and exhibit significant cytotoxicity with half-maximal cytotoxic concentrations (CC50) comparable to established chemotherapeutics like cisplatin and 5-fluorouracil .

In Vitro Studies

In vitro assays have demonstrated that derivatives of the pyrimidine family can inhibit the activity of P-glycoprotein, which is crucial for drug resistance in cancer therapy. The ability to modulate this protein could enhance the efficacy of existing treatments .

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In a study evaluating new oxazolo[5,4-d]pyrimidine derivatives, compounds were tested against human cancer cell lines using the MTT assay. The results indicated that certain derivatives had a CC50 significantly lower than that of reference drugs .
  • Mechanistic Insights :
    • Research indicates that these compounds may function as antimetabolites due to their structural similarity to nucleobases, which allows them to interfere with nucleic acid synthesis in rapidly dividing cells .
  • Comparison with Similar Compounds :
    • When compared to other pyrimidine derivatives, this compound exhibits unique properties due to its specific combination of functional groups, which may enhance its selectivity for certain biological targets .

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